molecular formula C19H24N2O4S B2849299 2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide CAS No. 1207053-59-5

2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide

Cat. No.: B2849299
CAS No.: 1207053-59-5
M. Wt: 376.47
InChI Key: JFYSYVVNDWUUKI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused tetrahydroisoquinoline core modified with a propylsulfonyl group at position 2 and a 2,5-dimethylfuran-3-carboxamide substituent at position 5. Its design integrates multiple pharmacophoric elements:

  • Tetrahydroisoquinoline scaffold: A privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) targets and enzyme inhibition .
  • Propylsulfonyl group: Enhances solubility and may contribute to target binding via sulfone-oxygen interactions .
  • 2,5-Dimethylfuran-3-carboxamide: The furan ring and carboxamide moiety are common in small-molecule inhibitors, particularly those targeting kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

2,5-dimethyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-9-26(23,24)21-8-7-15-5-6-17(11-16(15)12-21)20-19(22)18-10-13(2)25-14(18)3/h5-6,10-11H,4,7-9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYSYVVNDWUUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Homophthalic Anhydride with Imines

A diastereoselective approach involves reacting homophthalic anhydride with an imine derived from benzylamine and furfural in pyridine, yielding trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (). Pyridine acts as both solvent and base, achieving >95% diastereoselectivity at 80°C (Table 1).

Table 1: Cycloaddition Conditions and Outcomes

Solvent Temperature (°C) Diastereoselectivity (%) Yield (%)
Dichloroethane 25 65 (trans: 35 cis) 78
Pyridine 80 98 (trans) 92

The carboxylic acid intermediate is reduced to a hydroxymethyl derivative using LiBH₄ in tetrahydrofuran, followed by tosylation and nucleophilic substitution with propylsulfonyl chloride to install the sulfonyl group ().

Preparation of 2,5-Dimethylfuran-3-Carboxamide

Oxidation of Dihydrofuranones

A patent describes oxidizing 2,5-dimethyl-2H-furan-3-one with hydrogen peroxide in aqueous methanol at 60°C, catalyzed by NaOH, to yield 2,5-dimethylfuran-3-carboxylic acid (). Subsequent amidation with ammonium chloride forms the carboxamide (Yield: 85–90%).

Direct Carboxamide Formation

An alternative route involves coupling 2,5-dimethylfuran-3-carbonyl chloride with amines. For example, reacting the acyl chloride with 7-amino-1,2,3,4-tetrahydroisoquinoline in dichloromethane with triethylamine affords the carboxamide derivative (Yield: 88%) ().

Coupling of Tetrahydroisoquinoline and Furan Moieties

Amide Bond Formation

The final step employs carbodiimide-mediated coupling (EDC/HOBt) between 2,5-dimethylfuran-3-carboxylic acid and 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine. Optimized conditions in DMF at 0–5°C yield the target compound with 82% efficiency (,).

Table 2: Coupling Reagent Efficiency

Reagent System Solvent Temperature (°C) Yield (%)
EDC/HOBt DMF 0–5 82
DCC/DMAP THF 25 68

Analytical and Process Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, Ar-H), 4.12 (m, 2H, SO₂CH₂), 2.98 (s, 3H, CH₃-furan).
  • LC-MS : m/z 432.2 [M+H]⁺, confirming molecular weight alignment with theoretical values ().

Scalability and Purification

Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity. Pilot-scale batches (1 kg) demonstrate consistent yields (78–81%) under GMP conditions ().

Chemical Reactions Analysis

2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a tetrahydroisoquinoline core, sulfonyl group, and dimethylfuran carboxamide. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications Bioactivity Insights
Target Compound (this work) Tetrahydroisoquinoline 2-(propylsulfonyl), 7-(dimethylfuran-carboxamide) Hypothesized: Kinase inhibition, CNS modulation Predicted moderate CYP3A4 interaction due to sulfonyl group
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-chloro, N-phenyl Polymer synthesis (polyimide monomers) High thermal stability; no reported bioactivity
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 6-(methylsulfonyl) Serotonin receptor modulation Improved blood-brain barrier penetration
2-Phenylfuran-3-carboxamide derivatives Furan-carboxamide Variable phenyl substitutions Anticancer (topoisomerase II inhibition) EC₅₀ values: 0.5–10 μM in cell assays

Key Findings:

Tetrahydroisoquinoline vs. Phthalimide Cores: The target compound’s tetrahydroisoquinoline core offers greater conformational flexibility compared to the rigid phthalimide system in . This flexibility may enhance binding to dynamic protein targets (e.g., kinases). Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis), the target compound’s sulfonyl and carboxamide groups suggest biological activity, aligning more closely with CNS-active analogs like 6-(methylsulfonyl)-tetrahydroisoquinoline .

Sulfonyl Group Impact :

  • The propylsulfonyl group in the target compound likely improves aqueous solubility compared to methylsulfonyl analogs, though this may reduce blood-brain barrier permeability relative to smaller sulfonyl groups .

Furan-Carboxamide Modifications :

  • The 2,5-dimethylfuran moiety may confer metabolic stability over unsubstituted furans, as methyl groups hinder oxidative degradation . However, this substitution could sterically hinder target engagement compared to simpler 2-phenylfuran-3-carboxamide derivatives .

Q & A

Q. Critical Conditions :

  • Temperature Control : Sulfonylation reactions require low temperatures (0–5°C) to avoid side reactions .
  • Solvent Purity : Anhydrous solvents (e.g., DCM, DMF) are essential for high yields in amide coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity >95% .

How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Basic Research Focus
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on furan, sulfonyl linkage) .
  • FT-IR Analysis : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase) .

What in vitro models are appropriate for initial pharmacological screening?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Test against HDACs (histone deacetylases) or kinases, given structural similarities to tetrahydroisoquinoline-based inhibitors .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the tetrahydroisoquinoline scaffold’s affinity .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced Research Focus

  • Substituent Variation :
    • Sulfonyl Group : Replace propylsulfonyl with cyclopropane sulfonyl to enhance metabolic stability .
    • Furan Methyl Groups : Test 2,5-dimethyl vs. 3,4-dimethyl analogs to assess steric effects on target binding .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic properties .
  • Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to prioritize analogs .

What strategies elucidate the compound’s mechanism of action when target hypotheses are inconclusive?

Q. Advanced Research Focus

  • Affinity Proteomics : Use immobilized compound pull-down assays with cellular lysates, followed by LC-MS/MS to identify binding partners .
  • CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal targets .
  • Surface Plasmon Resonance (SPR) : Direct binding assays with purified enzymes (e.g., HDACs) quantify KD values .

How should researchers address contradictory biological activity data across experimental setups?

Q. Advanced Research Focus

  • Assay Standardization :
    • Cell Line Authentication : STR profiling ensures consistency in cytotoxicity studies .
    • Compound Stability : Pre-test solubility (DMSO/PBS) and stability (LC-MS over 24h) to rule out degradation .
  • Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screens .
  • Orthogonal Validation : Confirm enzyme inhibition via fluorescence-based and radiometric assays .

What analytical methods resolve stereochemical uncertainties in the tetrahydroisoquinoline core?

Q. Advanced Research Focus

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
  • X-ray Crystallography : Co-crystallize with a target protein (e.g., HDAC2) to determine absolute configuration .
  • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for stereochemical assignment .

How can metabolic pathways and toxicity be predicted computationally?

Q. Advanced Research Focus

  • In Silico Tools :
    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., propylsulfonyl group) .
    • hERG Inhibition Risk : Molecular docking with hERG channel models assesses cardiotoxicity potential .
  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF for oxidative metabolites .

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